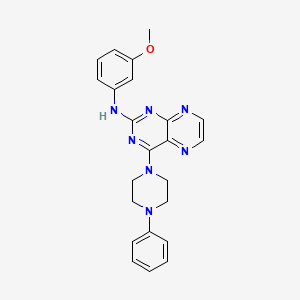![molecular formula C15H25NO3S B12196339 [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]diethylamine](/img/structure/B12196339.png)
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]diethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]diethylamine is an organic compound characterized by its sulfonyl and diethylamine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]diethylamine typically involves the reaction of 4,5-dimethyl-2-propoxybenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]diethylamine undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfoxides or thiols.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxides or thiols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]diethylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]diethylamine involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The diethylamine moiety can interact with receptors or ion channels, modulating their function.
Comparison with Similar Compounds
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]diethylamine can be compared with other sulfonyl-containing compounds:
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]cyclopentylamine: Similar structure but with a cyclopentyl group instead of diethylamine.
[(4,5-Dimethyl-2-propoxyphenyl)sulfonyl]methylamine: Contains a methylamine group instead of diethylamine.
These compounds share similar chemical properties but differ in their biological activities and applications due to the variation in their amine groups.
Properties
Molecular Formula |
C15H25NO3S |
|---|---|
Molecular Weight |
299.4 g/mol |
IUPAC Name |
N,N-diethyl-4,5-dimethyl-2-propoxybenzenesulfonamide |
InChI |
InChI=1S/C15H25NO3S/c1-6-9-19-14-10-12(4)13(5)11-15(14)20(17,18)16(7-2)8-3/h10-11H,6-9H2,1-5H3 |
InChI Key |
NKUIPUZPMVEAII-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,6-dimethylmorpholin-4-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12196265.png)
![Ethyl 4-(2,4-dimethylphenyl)-2-{2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamido}thiophene-3-carboxylate](/img/structure/B12196268.png)
![4-cyclohexyl-N-(2-{4-[(4-cyclohexylphenyl)sulfonyl]piperazin-1-yl}ethyl)benzenesulfonamide](/img/structure/B12196270.png)
![4-[(3-{2-[(2Z)-2-(2-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}phenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B12196278.png)
![2-(4-chlorophenyl)-N-[(2Z)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12196282.png)
![N-[(2E)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-methoxyacetamide](/img/structure/B12196295.png)

![2-(4-bromophenoxy)-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12196308.png)
![1-(2,6-Dimethylphenyl)-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B12196311.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12196318.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetamide](/img/structure/B12196319.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl (2E)-3-phenylprop-2-enoate](/img/structure/B12196326.png)
![3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12196330.png)
![1H-1,2,4-Triazole-1-acetic acid, 4,5-dihydro-5-oxo-4-phenyl-3-(2-pyridinyl)-, 2-[2-(2,4-dioxo-5-thiazolidinyl)acetyl]hydrazide](/img/structure/B12196341.png)
